![molecular formula C6H6F6O4Sn B14748985 Dimethyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 650-22-6](/img/structure/B14748985.png)
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane is a chemical compound that features a tin (Sn) atom bonded to two methyl groups and two trifluoroacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane can be synthesized through the reaction of dimethyltin dichloride with trifluoroacetic anhydride. The reaction typically occurs under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:
(CH3)2SnCl2+2(CF3CO)2O→(CH3)2Sn(OCOCF3)2+2HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture and air. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trifluoroacetyl groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with substituted functional groups in place of the trifluoroacetyl groups.
Aplicaciones Científicas De Investigación
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoroacetyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a labeling reagent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Dimethyl{bis[(trifluoroacetyl)oxy]}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoroacetyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of Dimethyl{bis[(trifluoroacetyl)oxy]}stannane.
Bis(trifluoroacetoxy)iodobenzene: Another compound containing trifluoroacetyl groups, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both tin and trifluoroacetyl groups in its structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
650-22-6 |
|---|---|
Fórmula molecular |
C6H6F6O4Sn |
Peso molecular |
374.81 g/mol |
Nombre IUPAC |
[dimethyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2CH3.Sn/c2*3-2(4,5)1(6)7;;;/h2*(H,6,7);2*1H3;/q;;;;+2/p-2 |
Clave InChI |
LBXOWHZMLSAJCY-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


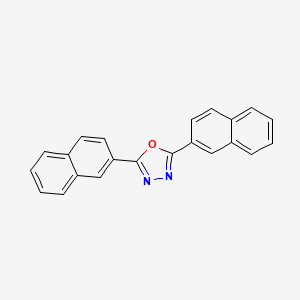
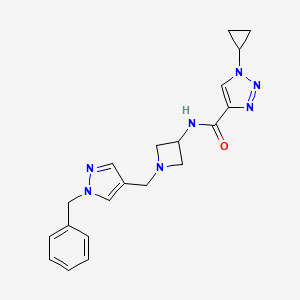


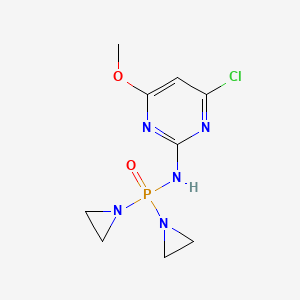
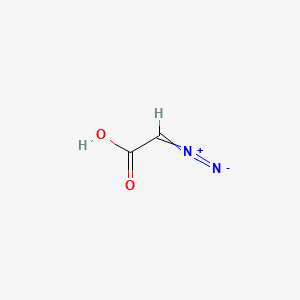
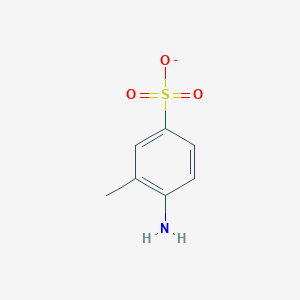

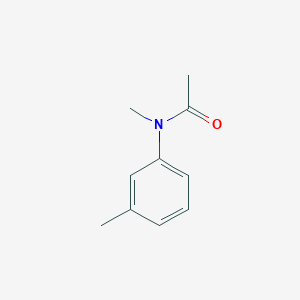

![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
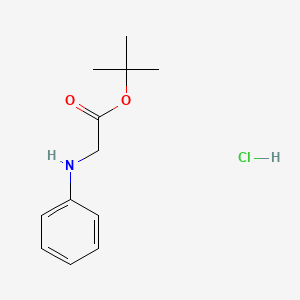
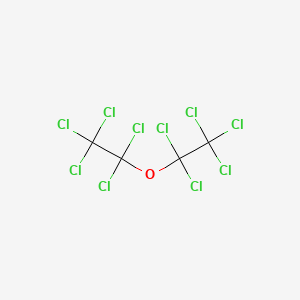
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
